

The Neurochemical Profile of 6-Methoxytryptamine: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxytryptamine

Cat. No.: B1360108

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Abstract

6-Methoxytryptamine (6-MeO-T) is a tryptamine derivative with a distinct neurochemical profile characterized by its dual action as a monoamine releasing agent and a direct serotonin receptor agonist. This technical guide provides a comprehensive overview of the known neurochemical effects of 6-MeO-T, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and relevant experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics targeting monoaminergic systems.

Quantitative Neurochemical Data

The following tables summarize the available quantitative data on the functional potency of **6-Methoxytryptamine**. To date, a comprehensive radioligand binding affinity profile (K_i values) for **6-Methoxytryptamine** across a wide range of receptors is not readily available in the public scientific literature.

Table 1: Monoamine Release Potency in Rat Brain Synaptosomes[1]

Neurotransmitter	EC50 (nM)
Serotonin (5-HT)	53.8
Dopamine (DA)	113
Norepinephrine (NE)	465

Table 2: 5-HT2A Receptor Functional Agonist Potency[1]

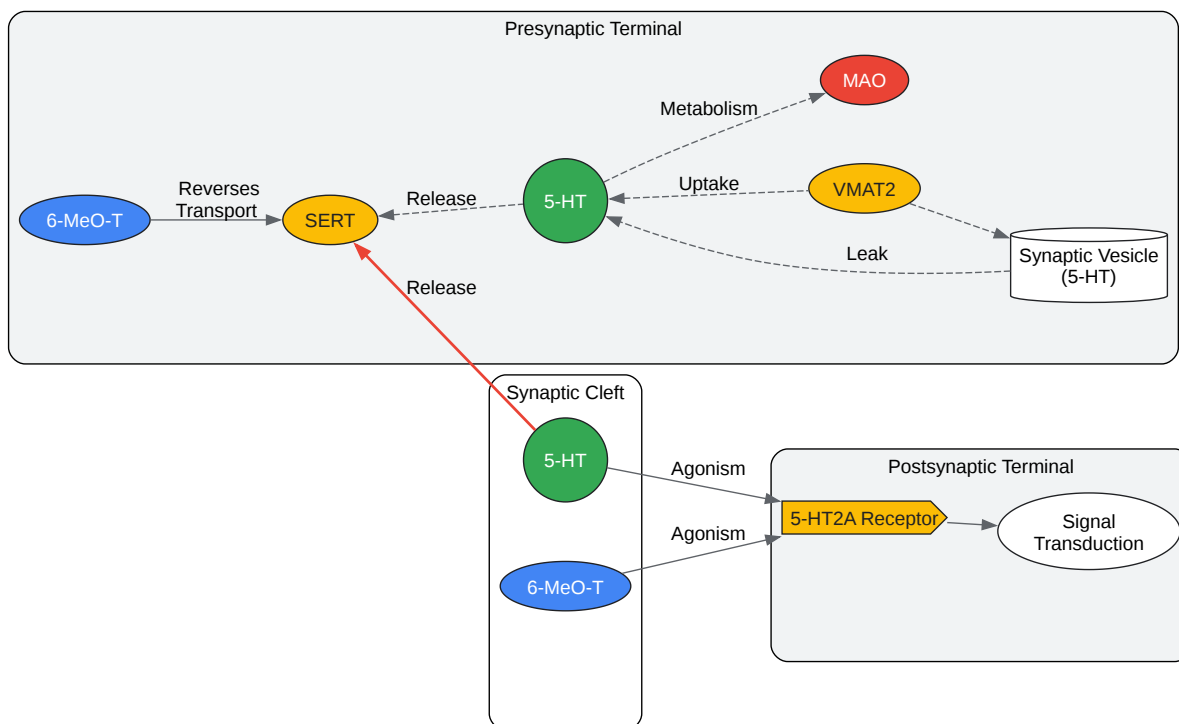
Parameter	Value
EC50 (nM)	2,443
Emax (%)	111

Signaling Pathways and Mechanism of Action

6-Methoxytryptamine exerts its neurochemical effects through two primary mechanisms: the release of monoamine neurotransmitters and the direct activation of serotonin receptors.

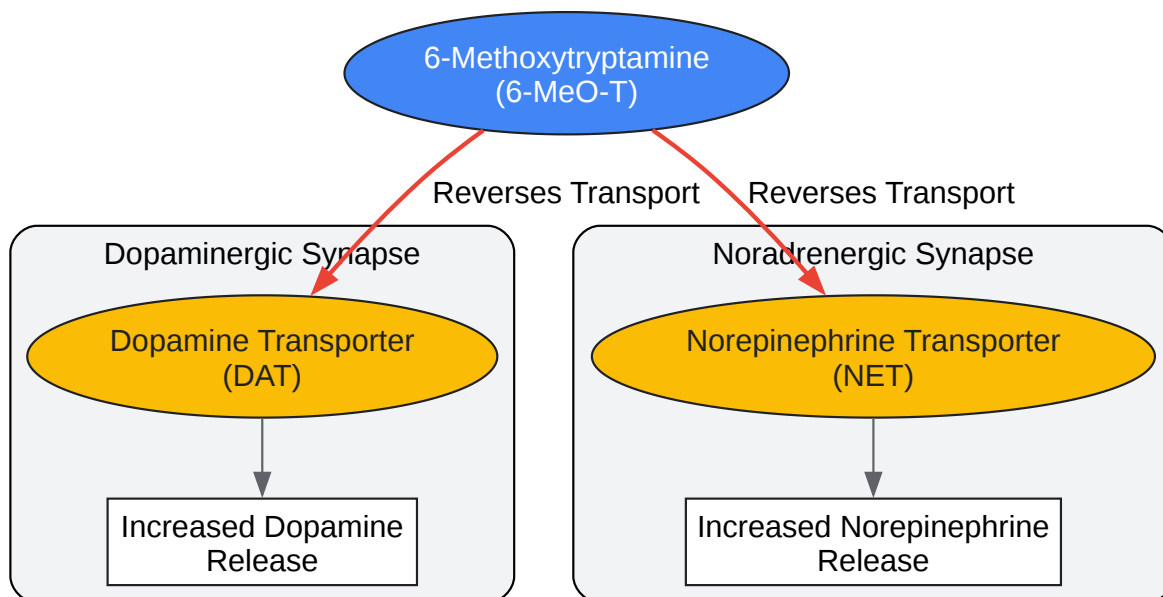
As a serotonin-norepinephrine-dopamine releasing agent (SNDRA), 6-MeO-T is understood to interact with the respective monoamine transporters (SERT, NET, and DAT) on presynaptic nerve terminals.[1] This interaction leads to a reversal of the transporter's normal function, causing the efflux of neurotransmitters from the presynaptic cytoplasm into the synaptic cleft.

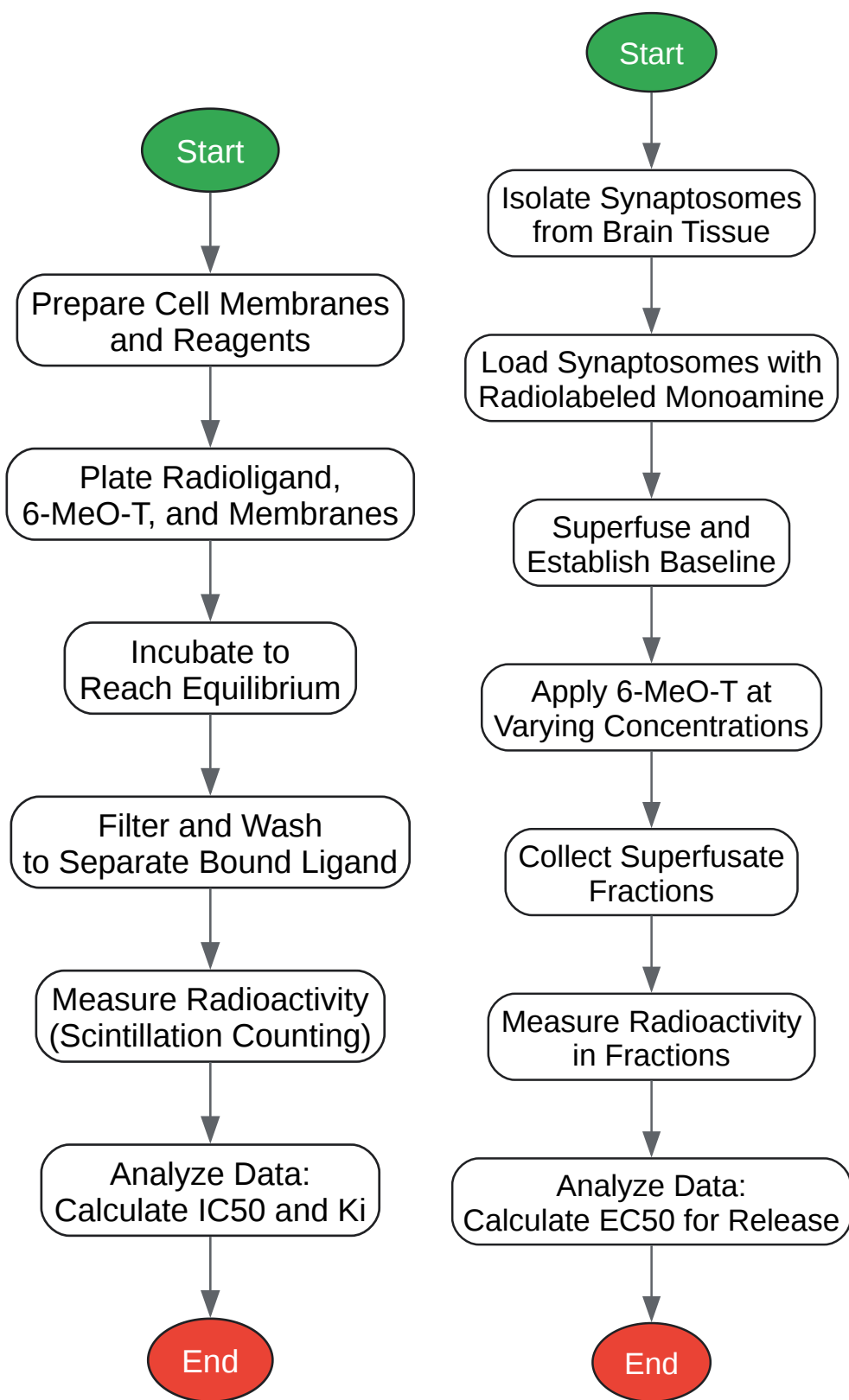
Concurrently, 6-MeO-T acts as a full agonist at the 5-HT2A receptor, directly stimulating postsynaptic neurons.[1] This dual mechanism of action suggests a complex pharmacological profile that combines elements of both monoamine releasers and classic psychedelic agonists.

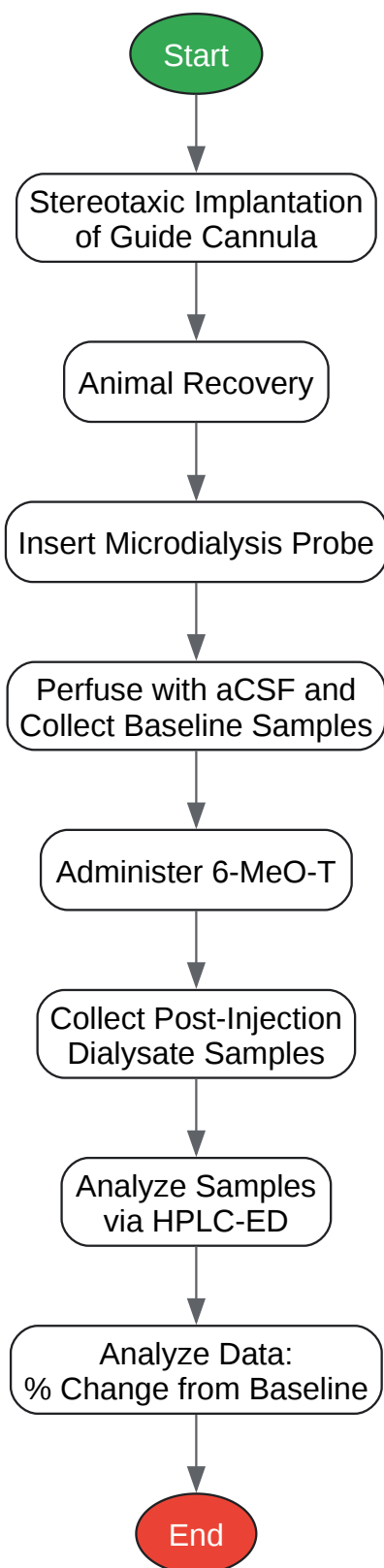


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Figure 1. Dual mechanism of 6-MeO-T at a serotonergic synapse.







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References

- 1. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
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